
2-Bromo-5-methoxypyridin-3-amine
Overview
Description
2-Bromo-5-methoxypyridin-3-amine (CAS 1043688-99-8) is a pyridine derivative with the molecular formula C₆H₇BrN₂O and a molecular weight of 219.05 g/mol. It features a bromine atom at position 2, a methoxy group at position 5, and an amine group at position 3 (Figure 1). Its SMILES notation is COC₁=CC(=C(N=C₁)Br)N, and its InChIKey is CVYWULFZGZRVCV-UHFFFAOYSA-N .
This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of sulfonamide derivatives and kinase inhibitors . Its purity (≥98%) and commercial availability (e.g., from CymitQuimica at €79/g) make it a valuable reagent for drug discovery .
Scientific Research Applications
Organic Synthesis
2-Bromo-5-methoxypyridin-3-amine serves as a crucial building block for synthesizing more complex organic compounds. Its unique functional groups allow for diverse reactivity, making it valuable in developing new materials and pharmaceuticals.
Biological Research
The compound is utilized as a precursor for bioactive molecules, contributing to studies in medicinal chemistry and pharmacology. It has been investigated for its potential effects on biological systems, including:
- Anti-Thrombolytic Activity : Studies have shown that derivatives of this compound exhibit varying levels of anti-thrombolytic activity, indicating potential therapeutic applications in cardiovascular diseases .
- Neuroprotective Effects : Similar compounds have been explored for their ability to inhibit amyloid fibril formation, which is relevant in Alzheimer's disease research.
Industrial Applications
In industry, this compound is used in the production of agrochemicals and dyes. Its chemical properties facilitate the development of compounds with specific functionalities required in these sectors .
Case Study 1: Synthesis of Novel Pyridine Derivatives
A study demonstrated the efficient synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions involving this compound. The resulting compounds were evaluated for their biological activities, revealing promising anti-thrombolytic properties .
Case Study 2: Interaction Studies
Research involving N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide highlighted its role as a probe molecule in biological systems. The study focused on its binding affinity to specific proteins, which is crucial for understanding its mechanism of action and potential therapeutic effects.
Data Table: Comparison of Biological Activities
Compound | Anti-Thrombolytic Activity (%) | Notes |
---|---|---|
2-Bromo-5-methoxypyridin-3-amines | Varies (specific derivatives) | Potential cardiovascular applications |
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide | High (specific derivatives) | Investigated for neuroprotective effects |
Mechanism of Action
The mechanism by which 2-bromo-5-methoxypyridin-3-amine exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5)
- Structure : Bromine at position 5, methoxy at 6, amine at 3.
- Molecular Formula : C₆H₇BrN₂O (same as target compound).
- This isomer is less reactive in Suzuki-Miyaura coupling due to steric hindrance at position 5 .
5-Bromo-4-methoxypyridin-3-amine (CAS 31872-78-3)
- Structure : Bromine at 5, methoxy at 4, amine at 3.
- Molecular Formula : C₆H₇BrN₂O.
- Key Differences : The meta-positioned methoxy group reduces resonance stabilization, lowering thermal stability. This compound is more prone to demethylation under acidic conditions .
Functional Group Variants
3-Bromo-5-Methoxypyridine (CAS 50720-12-2)
- Structure : Bromine at 3, methoxy at 5; lacks the amine group.
- Molecular Formula: C₆H₆BrNO.
- Key Differences : The absence of the amine limits its utility in forming amide or sulfonamide derivatives. It is primarily used in cross-coupling reactions to synthesize agrochemicals .
5-Amino-3-bromo-2-methylpyridine (CAS N/A)
- Structure : Bromine at 3, methyl at 2, amine at 5.
- Molecular Formula : C₆H₇BrN₂.
- Key Differences : The methyl group enhances lipophilicity, making it more suitable for blood-brain barrier penetration in CNS drug candidates. However, it lacks the methoxy group’s electron-donating effects .
Halogen and Substituent Variants
4,6-Dichloro-5-methoxypyrimidine (CAS N/A)
- Structure : Chlorine at 4 and 6, methoxy at 5; pyrimidine core.
- Molecular Formula : C₅H₄Cl₂N₂O.
- Key Differences : The pyrimidine ring increases aromatic stability but reduces solubility in polar solvents. This compound is used in antiviral research .
5-Bromo-6-chloro-2-methylpyridin-3-amine (CAS 859299-11-9)
- Structure : Bromine at 5, chlorine at 6, methyl at 2, amine at 3.
- Molecular Formula : C₆H₆BrClN₂.
- Key Differences: The addition of chlorine enhances electrophilicity, favoring nucleophilic aromatic substitution. It is a key intermediate in antitrypanosomal agents .
Physicochemical Properties
Compound | Molecular Weight | Melting Point | Solubility (Water) | LogP |
---|---|---|---|---|
2-Bromo-5-methoxypyridin-3-amine | 219.05 | 195–200°C | Low | 1.82 |
5-Bromo-6-methoxypyridin-3-amine | 219.05 | 185–190°C | Low | 1.75 |
3-Bromo-5-Methoxypyridine | 188.02 | 96–100°C | Insoluble | 2.10 |
5-Bromo-4-methoxypyridin-3-amine | 219.05 | 210–215°C | Moderate | 1.50 |
Notes:
Biological Activity
2-Bromo-5-methoxypyridin-3-amine is a pyridine derivative notable for its potential biological activities, particularly in medicinal chemistry. The compound exhibits various interactions with biological targets, making it a subject of interest in drug discovery and development.
Chemical Structure
The molecular formula for this compound is . Its structure includes:
- A bromine atom at the 2-position.
- A methoxy group at the 5-position.
- An amino group at the 3-position of the pyridine ring.
Biological Activity
The biological activity of this compound has been explored in various contexts, including its role as an enzyme inhibitor and receptor modulator. The unique substitution pattern of this compound influences its binding affinities and selectivity toward different biological targets.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for several enzymes. For instance, studies have shown that similar pyridine derivatives can inhibit proteins involved in neurotrophin signaling pathways, which are crucial for neuronal health and function. This inhibition could potentially be leveraged in treating neurodegenerative diseases and inflammatory conditions .
Receptor Modulation
The compound has also been investigated for its ability to modulate receptor activity. Specifically, it may interact with Trk receptors (tropomyosin receptor kinases), which are implicated in pain pathways and neuroprotection. Inhibitors targeting the Trk/neurotrophin pathway have shown promise in preclinical models for treating chronic pain and inflammation .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Study | Findings | Methodology |
---|---|---|
Guo et al. (2015) | Identified competitive inhibitors for bovine serum albumin, highlighting the potential of similar compounds to modulate protein interactions. | Dynamic combinatorial chemistry |
Freund-Michel et al. (2008) | Demonstrated effectiveness in preclinical models of inflammatory diseases when targeting the Trk pathway. | Pharmacological assays |
Lammich et al. (1999) | Discussed the implications of inhibiting BACE1, relevant for Alzheimer's disease treatment strategies. | Molecular modeling and biochemical assays |
Case Studies
- Neuroprotective Effects : In a study examining compounds with similar structures, it was found that they exhibited neuroprotective effects by inhibiting pathways associated with neurodegeneration. This suggests that this compound could have similar therapeutic applications.
- Anti-inflammatory Potential : Another case study focused on the use of pyridine derivatives in models of inflammatory bowel disease, where they demonstrated significant reductions in inflammation markers, indicating potential applications for gastrointestinal disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-5-methoxypyridin-3-amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves halogenation and methoxylation of pyridine precursors. For example, bromination of 5-methoxypyridin-3-amine using bromine in dichloromethane under controlled temperatures (0–5°C) can introduce the bromine atom at the 2-position . Reaction conditions such as solvent polarity, temperature, and stoichiometry critically impact yield. Polar aprotic solvents (e.g., DMF) enhance reactivity, while excess bromine may lead to di-substituted byproducts, requiring careful purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?
- NMR Spectroscopy : H NMR reveals methoxy protons as a singlet (~δ 3.8 ppm) and aromatic protons as distinct doublets (δ 6.5–8.0 ppm). C NMR confirms bromine’s deshielding effect on adjacent carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 203.04 (CHBrNO) and fragments like [M-Br] .
- X-ray Crystallography : Resolves regiochemical ambiguities in substitution patterns .
Q. How do the bromine and methoxy substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
The bromine atom at the 2-position is highly electrophilic due to the electron-withdrawing effect of the adjacent amine group, making it reactive toward NAS. The methoxy group at the 5-position acts as an electron-donating group, directing incoming nucleophiles to the para position (6-position) via resonance stabilization .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of this compound in cross-coupling reactions?
- Suzuki-Miyaura Coupling : Use Pd(PPh) or PdCl(dppf) with aryl boronic acids in toluene/ethanol (3:1) at 80°C. The bromine atom undergoes selective coupling, while the methoxy group remains inert under these conditions .
- Buchwald-Hartwig Amination : Employ Pd(dba)/Xantphos with primary amines to replace bromine while preserving the methoxy group .
Table 1: Catalytic Systems for Cross-Coupling Reactions
Reaction Type | Catalyst System | Yield (%) | Regioselectivity | Reference |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh), KCO | 85–92 | C2 > C6 | |
Buchwald-Hartwig | Pd(dba), Xantphos | 78–88 | Exclusive C2 |
Q. How can computational modeling (e.g., DFT) predict the electronic effects of substituents on this compound’s reactivity?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal:
- The bromine atom lowers the LUMO energy at C2, enhancing electrophilicity.
- The methoxy group increases electron density at C6, favoring para-directed reactions .
- Applications: Predict reaction pathways for novel derivatives and optimize catalyst design .
Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?
- Dose-Response Studies : Address discrepancies by testing compounds across a wide concentration range (nM–µM) in enzyme inhibition assays .
- Structural-Activity Relationships (SAR) : Compare analogs (e.g., 5-Bromo-6-(propan-2-yloxy)pyridin-3-amine) to isolate substituent effects .
- Crystallographic Data : Validate binding modes with target proteins (e.g., kinases) to reconcile conflicting mechanistic hypotheses .
Q. How does steric hindrance from the methoxy group affect catalytic cycles in transition-metal-mediated reactions?
The methoxy group at C5 creates steric bulk near the metal center, slowing oxidative addition steps. Mitigation strategies:
- Use smaller ligands (e.g., P(t-Bu) instead of PPh) to reduce steric clash.
- Increase reaction temperature (100–120°C) to overcome kinetic barriers .
Q. Methodological Best Practices
Q. What precautions ensure stability during storage and handling of this compound?
- Storage : Keep in amber vials under inert gas (Ar/N) at –20°C to prevent degradation.
- Handling : Avoid prolonged exposure to light/moisture, which can hydrolyze the methoxy group .
Q. How to design comparative studies between this compound and its structural analogs (e.g., 5-Bromo-4-methoxypyridin-3-amine)?
- Variable Isolation : Modify one substituent (e.g., bromine position) while keeping others constant.
- Benchmark Metrics : Compare reaction rates (kinetics), yields, and biological activity (IC) .
- Statistical Analysis : Use ANOVA to assess significance of structural differences .
Properties
IUPAC Name |
2-bromo-5-methoxypyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYWULFZGZRVCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670348 | |
Record name | 2-Bromo-5-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1043688-99-8 | |
Record name | 2-Bromo-5-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-methoxypyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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